molecular formula C18H25NOS B8538432 2,6-Di-tert-butyl-4-(5-methyl-1,3-thiazol-4-yl)phenol CAS No. 84203-36-1

2,6-Di-tert-butyl-4-(5-methyl-1,3-thiazol-4-yl)phenol

Cat. No.: B8538432
CAS No.: 84203-36-1
M. Wt: 303.5 g/mol
InChI Key: QQWCUMVLRAHBSL-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(5-methyl-1,3-thiazol-4-yl)phenol is a useful research compound. Its molecular formula is C18H25NOS and its molecular weight is 303.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84203-36-1

Molecular Formula

C18H25NOS

Molecular Weight

303.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(5-methyl-1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C18H25NOS/c1-11-15(19-10-21-11)12-8-13(17(2,3)4)16(20)14(9-12)18(5,6)7/h8-10,20H,1-7H3

InChI Key

QQWCUMVLRAHBSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.7 g of thioformamide, 3.4 g of 4-(2-bromopropionyl)-2,6-di-tert-butylphenol, and 15 ml of absolute ethanol was heated to 50°-60° C. for 2-3 hours. After cooling, the reaction mixture poured into a diluted aqueous solution of potassium carbonate. The precipitates thus formed were recovered by filtration and recrystallized from a mixture of cyclohexane and hexane to provide 1.2 g of 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-methylthiazole.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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